molecular formula C22H22BrP B1627414 Cyclobutyltriphenylphosphonium bromide CAS No. 3666-89-5

Cyclobutyltriphenylphosphonium bromide

Cat. No. B1627414
CAS RN: 3666-89-5
M. Wt: 397.3 g/mol
InChI Key: UFTAXONIWSZBTF-UHFFFAOYSA-M
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Description

Cyclobutyltriphenylphosphonium bromide is a chemical compound with the linear formula C22H22BrP . Its CAS number is 3666-89-5 and it has a molecular weight of 397.298 .


Synthesis Analysis

The synthesis of Cyclobutyltriphenylphosphonium bromide can be achieved from 1,4-Dibromobutane and Triphenylphosphine .


Molecular Structure Analysis

The molecular structure of Cyclobutyltriphenylphosphonium bromide is represented by the linear formula C22H22BrP .

Scientific Research Applications

Catalytic Applications

Cyclobutyltriphenylphosphonium bromide has been explored in various catalytic applications. For example, Acetonyltriphenylphosphonium bromide, a similar compound, has been utilized as a catalyst for the cyclotrimerization of aliphatic aldehydes under solvent-free conditions, demonstrating its potential in organic synthesis processes (Hon & Lee, 2001). This indicates that cyclobutyltriphenylphosphonium bromide could have similar catalytic applications.

Synthetic Organic Chemistry

Cyclobutyltriphenylphosphonium bromide may be useful in synthetic organic chemistry. Cyclopropyltriphenylphosphonium bromide, a related compound, has been used in the Wittig reaction with carbonyl compounds to produce alkylidenecyclopropanes, a key step in various organic syntheses (Utimoto, Tamura & Sisido, 1973). This suggests possible uses of cyclobutyltriphenylphosphonium bromide in similar reactions.

Photoredox Catalysis

In photoredox catalysis, compounds like difluoromethyltriphenylphosphonium bromide have been employed as precursors for radical reactions under visible-light conditions (Lin, Ran, Xu & Qing, 2016). Cyclobutyltriphenylphosphonium bromide might have potential in similar photoredox catalytic processes.

Antimicrobial Applications

Triphenylphosphonium bromide derivatives have shown promise in antimicrobial applications. A study demonstrated that a quaternary phosphonium-type cationic polyacrylamide with butyltriphenylphosphonium bromide exhibited antibacterial and antiviral activities, suggesting potential for cyclobutyltriphenylphosphonium bromide in similar applications (Xue, Pan, Xiao & Zhao, 2014).

Material Science and Supramolecular Chemistry

Alkyl triphenylphosphonium bromides, like cyclobutyltriphenylphosphonium bromide,could be significant in the field of material science and supramolecular chemistry. For instance, a study involving the formation of sheet-like hydrogels from vesicles using an ionic liquid-based surfactant and β-cyclodextrin involved the use of alkyl triphenylphosphonium bromide. This indicates potential applications in the design of smart materials and biochemistry (Li et al., 2013).

Corrosion Inhibition

Cycloalkyltriphenylphosphonium-based ionic liquids, such as cyclohexyl triphenylphosphonium bromide, have been demonstrated to have corrosion mitigation potential. These compounds were effective in inhibiting mild steel corrosion, suggesting a potential area of application for cyclobutyltriphenylphosphonium bromide in corrosion inhibition (Goyal et al., 2021).

Biochemical Applications

Compounds like bromide 9,10-bismethyltriphenylphosphoniumantracene, which are structurally similar to cyclobutyltriphenylphosphonium bromide, have been found to stabilize bioassays and preserve glucose content in biological samples for extended periods. This suggests possible applications of cyclobutyltriphenylphosphonium bromide in the field of biochemical analysis and metabolic studies (Iarmol'chuk, 1998).

properties

IUPAC Name

cyclobutyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22P.BrH/c1-4-11-19(12-5-1)23(22-17-10-18-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTAXONIWSZBTF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597900
Record name Cyclobutyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyltriphenylphosphonium bromide

CAS RN

3666-89-5
Record name Phosphonium, bromide
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Record name Cyclobutyl(triphenyl)phosphanium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOBUTYLTRIPHENYLPHOSPHONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JG Thompson - 1968 - search.proquest.com
… B en zylid en ecyclob utan e ( 86) (JG T -III-159) In to a 500-ml f la sk were p laced 250 ml of IHF, 1 5 .8 g (0 .0 4 m ole) of cyclobutyltriphenylphosphonium bromide, and 20 ml (0 .0 4 m …
Number of citations: 0 search.proquest.com
EE Schweizer, JG Thompson… - The Journal of Organic …, 1968 - ACS Publications
… No products attributable to ring opening were observed in the reactions of cyclobutyltriphenylphosphonium bromide. Preparations are described for o-hydroxybenzylidenecyclobutane, …
Number of citations: 6 pubs.acs.org
KV Scherer Jr, RS Lunt III - The Journal of Organic Chemistry, 1965 - ACS Publications
Ph3P of 1 with base in the presence of benzaldehyde led to a bromo olefin (3), 1 with phenyllithium in ether gave a red solution, which in turn reacted with carbonyl compounds to give …
Number of citations: 33 pubs.acs.org
LK Bee, J Beeby, JW Everett… - The Journal of Organic …, 1975 - ACS Publications
Two synthetic routes to bicyclobutylidene are described. Bicyclobutylidene can be readily epoxidized to 9-oxadispiro [3.0. 3.1] nonane, and adds methylene to give dispiro [3.0. 3.1] …
Number of citations: 39 pubs.acs.org
R Schobert - … Reagents: A Practical Approach in Chemistry, 2004 - books.google.com
… Synthesis of cyclobutyltriphenylphosphonium bromide 1a 3. Assemble a set-up consisting of a single-necked flask (250 mL) with a stopcocked side-arm and charged with the above …
Number of citations: 3 books.google.com
LMH So - 2001 - search.proquest.com
PART I: THE STUDY OF CYCLOBUTYL SMALL RING COMPOUNDS This part of the thesis describes a variety of routes that were attempted in the quest for a polymer containing …
Number of citations: 3 search.proquest.com
AD Taggart - 1978 - uh-ir.tdl.org
The Diels-Alder reaction of 1,1'-dicyclopentenyl with dimethyl-1,2-cyclopentene dicarboxylic anhydride gave an adduct which upon oxidative decarboxylation provided trindan. The Diels…
Number of citations: 0 uh-ir.tdl.org
JE Baldwin, RH Fleming - Journal of the American Chemical …, 1972 - ACS Publications
… allowed to react with 1.04 equiv of 1,3-dibromobutane to yield 2-methylcyclobutyltriphenylphosphonium bromide. This salt gave the isomeric olefins 1 and 5 by way of a standard Wittig …
Number of citations: 28 pubs.acs.org
V Grakauskas, K Baum - The Journal of Organic Chemistry, 1968 - ACS Publications
… No products attributable to ring opening were observed in the reactions of cyclobutyltriphenylphosphonium bromide. Preparations are described for o-hydroxybenzylidenecyclobutane, …
Number of citations: 61 pubs.acs.org
R Felix - 2013 - cdr.lib.unc.edu
In an attempt to replicate the selectivity demonstrated by enzymes in the cascade cyclization of linear polyenes, the Gagné group has developed Pt (II)-catalyzed systems capable of …
Number of citations: 2 cdr.lib.unc.edu

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